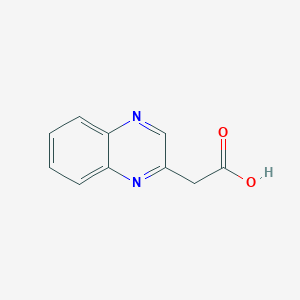

2-(Quinoxalin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-quinoxalin-2-ylacetic acid |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2,(H,13,14) |

InChI Key |

PNKNUVIFAWXTPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Quinoxalin 2 Yl Acetic Acid and Its Analogs

Classical Condensation Strategies for Quinoxaline (B1680401) Ring Formation

The traditional and most fundamental method for constructing the quinoxaline ring system involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. semanticscholar.org This approach has been a cornerstone of quinoxaline synthesis for over a century.

Reactions of o-Phenylenediamines with Dicarbonyl Precursors

The core of classical quinoxaline synthesis lies in the reaction between an o-phenylenediamine (B120857) and a suitable 1,2-dicarbonyl precursor. This cyclocondensation reaction is a robust and widely applicable method for forming the pyrazine (B50134) ring of the quinoxaline system. semanticscholar.org A variety of dicarbonyl compounds can be employed, leading to a diverse range of substituted quinoxalines. For instance, the reaction of o-phenylenediamine with glyoxal (B1671930) yields the parent quinoxaline. orgsyn.org Similarly, using α-diketones, such as benzil (B1666583), results in the formation of 2,3-disubstituted quinoxalines. scispace.comslideshare.net The reaction can also be carried out with α-keto esters or derivatives of oxalic acid to introduce different functionalities onto the quinoxaline ring. semanticscholar.org

The versatility of this method is further enhanced by the use of various substituted o-phenylenediamines, which allows for the introduction of substituents on the benzene (B151609) portion of the quinoxaline molecule. sapub.org This classical approach remains a highly relevant and frequently utilized strategy in organic synthesis due to its simplicity and the ready availability of the starting materials.

Role of Acetic Acid as a Catalyst and Solvent

Acetic acid plays a crucial dual role in the classical synthesis of quinoxalines, acting as both a solvent and a catalyst. sapub.orgthieme-connect.comresearchgate.net Its acidic nature facilitates the condensation reaction between the o-phenylenediamine and the dicarbonyl compound by protonating one of the carbonyl groups, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diamine. semanticscholar.org

Numerous studies have demonstrated the effectiveness of acetic acid in promoting quinoxaline formation. sapub.orgresearchgate.net For example, the synthesis of certain quinoxaline derivatives has been successfully achieved by reacting o-phenylenediamines with α-hydroxy ketones in acetic acid. sapub.org In some procedures, glacial acetic acid is used in conjunction with other solvents, such as ethanol (B145695), to optimize reaction conditions. sapub.org The ratio of acetic acid to the co-solvent can be adjusted to achieve the best results. researchgate.net While effective, methods relying solely on acetic acid can sometimes require elevated temperatures and longer reaction times. nih.gov

Modern Catalytic Approaches in Quinoxaline Synthesis

To overcome some of the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern catalytic approaches have been developed. These methods often offer higher yields, milder conditions, and greater efficiency.

Metal-Catalyzed Cyclizations and Annulations

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalines. nih.govrsc.org Various metal catalysts, including those based on palladium, copper, and iron, have been successfully employed to facilitate the construction of the quinoxaline ring system through diverse reaction pathways. nih.gov These catalytic systems can enable C-N bond formation under milder conditions than traditional methods. organic-chemistry.org For example, metal-catalyzed annulation reactions of o-phenylenediamines with various coupling partners provide an efficient route to substituted quinoxalines. researchgate.net

A notable example is the cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes, which proceeds with molecular oxygen as the terminal oxidant to afford a variety of quinoxalines in good to high yields under simple and mild conditions. researchgate.net Another approach involves the use of nickel nanoparticles as a recyclable catalyst for the reaction of o-phenylenediamines with dicarbonyl compounds. sapub.org These metal-catalyzed methods often exhibit high functional group tolerance and provide access to a broad range of quinoxaline derivatives.

| Catalyst | Reactants | Key Features |

| Cobalt complex | o-Phenylenediamines, internal alkynes | Mild conditions, uses O2 as oxidant. researchgate.net |

| Nickel nanoparticles | o-Phenylenediamines, dicarbonyls | Recyclable catalyst. sapub.org |

| Copper iodide | 2-Iodoanilines, arylacetaldehydes, NaN3 | One-pot, three-component reaction. organic-chemistry.org |

| Palladium complexes | Chloroquinoxalines, various coupling partners | Versatile for functionalization. nih.gov |

Organocatalytic and Brønsted Acid-Catalyzed Methods

In recent years, organocatalysis and Brønsted acid catalysis have gained prominence as environmentally benign and metal-free alternatives for quinoxaline synthesis. nih.gov Organocatalysts, which are small organic molecules, can effectively promote the cyclocondensation reaction. For example, nitrilotris(methylenephosphonic acid) has been shown to be an efficient organocatalyst for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds, affording high yields in short reaction times. nih.gov

Brønsted acids, such as p-toluenesulfonic acid (TsOH·H₂O) and Brønsted acidic ionic liquids, have also been employed to catalyze quinoxaline formation. semanticscholar.orgresearchgate.net These catalysts operate by protonating the dicarbonyl compound, similar to the role of acetic acid in classical methods, but often with greater efficiency and under milder conditions. semanticscholar.org For instance, a Brønsted acidic ionic liquid has been used for the efficient, solvent-free synthesis of quinoxalines at room temperature. researchgate.net These methods offer advantages such as operational simplicity, low cost, and green reaction conditions. researchgate.net

| Catalyst Type | Example Catalyst | Reaction | Advantages |

| Organocatalyst | Nitrilotris(methylenephosphonic acid) | Condensation of 1,2-diamines and 1,2-dicarbonyls | Metal-free, high yields, short reaction times. nih.gov |

| Brønsted Acid | p-Toluenesulfonic acid (TsOH·H₂O) | One-pot domino synthesis of pyrrolo[1,2-a]quinoxalines | Metal-free, efficient for specific analogs. semanticscholar.org |

| Brønsted Acidic Ionic Liquid | BAIL | Condensation of 1,2-phenylenediamines and 1,2-diketones | Solvent-free, room temperature, recyclable catalyst. researchgate.net |

Heterogeneous Catalysis (e.g., Montmorillonite K-10, TiO2-Pr-SO3H, Alumina-Supported Heteropolyoxometalates)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Several solid acid catalysts have been successfully applied to the synthesis of quinoxalines.

Montmorillonite K-10 , a type of clay, has been demonstrated to be an efficient, cost-effective, and recyclable catalyst for the one-pot synthesis of quinoxaline derivatives in water at ambient temperature. researchgate.net This method is operationally simple and aligns with the principles of green chemistry. researchgate.net

Sulfonic acid-functionalized titania (TiO2-Pr-SO3H) is another heterogeneous catalyst that enables quinoxaline synthesis to proceed at room temperature with reduced reaction times. researchgate.net Similarly, other SO3H-functionalized materials, such as those based on metal-organic frameworks (MOFs), have shown high catalytic performance in the condensation of benzene-1,2-diamines with 1,2-dicarbonyl compounds. rsc.org

Alumina-supported heteropolyoxometalates have also been reported as effective catalysts for quinoxaline synthesis. scispace.comnih.govscilit.com For example, molybdophosphovanadates supported on alumina (B75360) cylinders can catalyze the reaction between o-phenylenediamine and benzil at room temperature in toluene, affording high yields of the corresponding quinoxaline. nih.gov These catalysts are reusable and operate under mild, heterogeneous conditions. scispace.comnih.gov

| Heterogeneous Catalyst | Key Features |

| Montmorillonite K-10 | Cost-effective, recyclable, works in water at room temperature. researchgate.net |

| TiO2-Pr-SO3H | Enables reaction at room temperature with shorter times. researchgate.net |

| Alumina-Supported Heteropolyoxometalates | Reusable, operates under mild, heterogeneous conditions. scispace.comnih.gov |

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to minimize environmental impact, reduce waste, and enhance safety and efficiency. Key areas of focus include the use of microwave irradiation, solvent-free or aqueous reaction media, and the development of recyclable catalytic systems.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.orgsapub.org This technology has been effectively employed in the synthesis of quinoxaline derivatives. For instance, the condensation of α-hydroxy ketones with o-phenylenediamine in glacial acetic acid can be significantly expedited using microwave irradiation, affording 2,3-disubstituted quinoxalines in excellent yields within minutes. arkat-usa.orgumich.edu

A notable advantage of microwave-assisted synthesis is the potential for conducting reactions under solvent-free conditions, further enhancing the green credentials of the process. mdpi.com This approach not only simplifies purification but also reduces the environmental burden associated with solvent use and disposal. The synthesis of various quinoxalinone derivatives has also been achieved efficiently using microwave irradiation. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst/Medium | Power (W) | Time (min) | Product | Yield (%) | Reference |

| o-phenylenediamine, Benzoin | Glacial Acetic Acid | 450 | 3 | 2,3-Diphenylquinoxaline | 96 | arkat-usa.orgumich.edu |

| 2,3-Dichloroquinoxaline (B139996), Various Nucleophiles | Triethylamine | Not Specified | 5 | 2,3-Disubstituted Quinoxalines | Good to Excellent | Not Specified |

| 2-Halobenzoic acids, Amidines | Iron catalyst/Water or DMF | Not Specified | Not Specified | Quinazolinone derivatives | Moderate to High | researchgate.net |

| L-amino acids, Potassium cyanate | Water, then HCl | Not Specified | 60, then 15 | 5-Monosubstituted hydantoins | High | beilstein-journals.org |

| Aldehyde, Thiosemicarbazide | Ethylene glycol/H₂SO₄ | 100 | 0.5 | Araldehydethiosemicarbazones | Not Specified | nih.gov |

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous-based synthetic methods is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. The synthesis of quinoxaline derivatives has benefited significantly from these approaches.

Solvent-free conditions, often coupled with microwave irradiation or the use of solid-supported catalysts, have proven effective for the synthesis of quinoxalines. mdpi.com For example, the reaction between o-phenylenediamine and benzil derivatives can be catalyzed by hexafluoroisopropanol (HFIP) at room temperature in the absence of a solvent, providing the product in high yield. mdpi.com Similarly, Hβ zeolite has been used as a catalyst for the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org

Aqueous media also present an attractive alternative for quinoxaline synthesis. The use of catalysts that are active and stable in water, such as certain ionic liquids or organocatalysts, has enabled the efficient synthesis of quinoxalines from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. mdpi.comnih.gov For instance, an ionic liquid functionalized cellulose (B213188) catalyst has been shown to be highly effective in water, affording a variety of quinoxaline derivatives in high yields. mdpi.com

Table 2: Examples of Solvent-Free and Aqueous Medium Syntheses

| Reactants | Catalyst/Conditions | Medium | Product | Yield (%) | Reference |

| o-phenylenediamine, Benzil derivatives | Hexafluoroisopropanol (HFIP), Room Temp | Solvent-free | 2,3-Disubstituted quinoxalines | 95 | mdpi.com |

| o-phenylenediamine, Benzil derivatives | TiO₂-Pr-SO₃H, Room Temp | Solvent-free or Ethanol | 2,3-Disubstituted quinoxalines | 95 | mdpi.comnih.gov |

| o-phenylenediamine, 1,2-Dicarbonyl compounds | Ionic liquid functionalized cellulose | Water | Quinoxaline derivatives | 78-99 | mdpi.com |

| Ketones, 2-Aminobenzophenones | Hβ zeolite | Solvent-free | 2,4-Disubstituted quinolines | Good to Excellent | rsc.org |

Recyclable Catalyst Systems

The use of recyclable catalysts is a key principle of green chemistry, offering both economic and environmental benefits. In the context of quinoxaline synthesis, a variety of heterogeneous and recyclable catalysts have been developed and successfully applied. These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Examples of such catalysts include:

Alumina-supported heteropolyoxometalates : These have been used for the synthesis of quinoxaline derivatives at room temperature, demonstrating high yields and the ability to be recovered and reused. nih.gov

Solid acid catalysts : Materials like TiO₂-Pr-SO₃H have been employed for the efficient, one-step synthesis of quinoxalines at room temperature with short reaction times. mdpi.comnih.gov This catalyst can be recovered and recycled. nih.gov

Fluorinated alcohols : Hexafluoroisopropanol (HFIP) has been shown to be a recyclable catalyst for the condensation of o-phenylenediamine and benzil derivatives. mdpi.comnih.gov

Zeolites : Hβ zeolite has been utilized as a recyclable catalyst for the solvent-free synthesis of quinoline (B57606) derivatives. rsc.org

Table 3: Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst | Reactants | Solvent | Key Features | Reusability | Reference |

| Alumina-supported heteropolyoxometalates (e.g., AlCuMoVP) | o-phenylenediamine, 1,2-dicarbonyl compounds | Toluene | Mild conditions, high yields | Reusable over several cycles | nih.gov |

| TiO₂-Pr-SO₃H | o-phenylenediamine, Benzil derivatives | Solvent-free or Ethanol | Room temperature, short reaction time | Recyclable at least 5 times | mdpi.comnih.gov |

| Hexafluoroisopropanol (HFIP) | o-phenylenediamine, Benzil derivatives | Solvent-free | Room temperature, high yield | Recyclable at least 5 times | mdpi.comnih.gov |

| Hβ zeolite | Ketones, 2-Aminobenzophenones | Solvent-free | Heterogeneous catalysis | Reusable up to 5 times | rsc.org |

One-Pot Synthetic Protocols for Quinoxaline Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot protocols have been developed for the synthesis of quinoxaline derivatives.

A common and versatile one-pot method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-hydroxy ketone. arkat-usa.orgumich.edu In the case of α-hydroxy ketones, the reaction often proceeds via an in-situ oxidation to the corresponding dicarbonyl species, followed by condensation. arkat-usa.org These reactions can be performed under thermal conditions or accelerated by microwave irradiation. arkat-usa.orgumich.edu

More advanced one-pot strategies have also been reported. For example, a triiodoisocyanuric acid (TICA) controlled one-pot protocol allows for the synthesis of phenylquinoxalines from styrenes and o-phenylenediamine. acgpubs.orgacgpubs.org This process involves the in-situ formation of an α-bromo ketone intermediate, which then condenses with the diamine. acgpubs.orgacgpubs.org

Table 4: Examples of One-Pot Syntheses of Quinoxaline Derivatives

| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Yield (%) | Reference |

| o-phenylenediamine, α-Hydroxy ketones | Acetic acid | Reflux or Microwave | 2,3-Disubstituted quinoxalines | 88-98 | arkat-usa.orgumich.edu |

| Styrenes, o-phenylenediamine | Triiodoisocyanuric acid (TICA), KBr, H₂O₂ | Acetonitrile, 80 °C | Phenylquinoxalines | 55-79 | acgpubs.orgacgpubs.org |

| o-phenylenediamine, 1,2-Dicarbonyl compounds | Alumina-supported heteropolyoxometalates | Toluene, Room Temp | 2,3-Disubstituted quinoxalines | up to 92 | nih.gov |

| 2-Arylindoles, 1,2-Diaminoarenes | Iron(III) catalyst, t-Butyl nitrite (B80452) | Not Specified | 2-Aminoaryl quinoxalines | Moderate to Excellent | acs.org |

Specific Synthetic Pathways for 2-(Quinoxalin-2-yl)acetic Acid Derivatives

The introduction of an acetic acid moiety at the 2-position of the quinoxaline ring is a key step in the synthesis of the target compound and its analogs. This can be achieved through various synthetic strategies, often involving the construction of a precursor which is then converted to the final acid.

Introduction of the Acetic Acid Moiety

A direct and versatile method for introducing a substituted acetic acid group onto a heterocyclic core is the malonic ester synthesis . uobabylon.edu.iqwikipedia.org This strategy can be adapted for the synthesis of this compound. The general approach involves the reaction of a suitable quinoxaline precursor, such as 2-chloroquinoxaline (B48734), with a malonate ester in the presence of a base. The resulting diester can then be hydrolyzed and subsequently decarboxylated to yield the desired acetic acid derivative.

Synthetic Pathway via Malonic Ester Synthesis:

Alkylation: 2-Chloroquinoxaline is reacted with diethyl malonate in the presence of a base like sodium ethoxide. The carbanion generated from diethyl malonate acts as a nucleophile, displacing the chloride on the quinoxaline ring to form diethyl 2-(quinoxalin-2-yl)malonate.

Hydrolysis and Decarboxylation: The resulting diester is then subjected to hydrolysis, typically using aqueous acid or base, to convert the ester groups into carboxylic acids, forming 2-(quinoxalin-2-yl)malonic acid. Subsequent heating of the malonic acid derivative leads to decarboxylation, losing one of the carboxylic acid groups as carbon dioxide, to afford the final product, this compound. uobabylon.edu.iqwikipedia.org

Another potential route involves the synthesis of quinoxalin-2(1H)-ones from the reaction of o-phenylenediamines with α-keto acids, which already contain the carboxylic acid functionality. organic-chemistry.org For instance, the reaction of an o-phenylenediamine with pyruvic acid or its derivatives can lead to quinoxalinone structures with a side chain at the 3-position that could potentially be manipulated to form the acetic acid moiety.

Furthermore, the synthesis of ethyl 2-(quinoxalin-2-yl)acetate or similar esters provides a direct precursor to the target acid. researchgate.netresearchgate.net These esters can be synthesized through various methods, including the reaction of 2-chloroquinoxaline with the enolate of ethyl acetate (B1210297) or through the condensation of o-phenylenediamine with an appropriate β-keto ester. The subsequent hydrolysis of the ester group, typically under acidic or basic conditions, would then yield this compound. nih.gov

Synthesis via Functional Group Transformations (e.g., from esters or hydrazides)

One of the most straightforward approaches to obtaining this compound is through the hydrolysis of its corresponding esters. This functional group transformation is a common final step in a multi-step synthesis. The ester precursors, such as ethyl or methyl 2-(quinoxalin-2-yl)acetate, can be synthesized through various means, including the condensation of o-phenylenediamine with a suitable β-keto ester.

The hydrolysis of the ester to the carboxylic acid is typically achieved under basic or acidic conditions. Basic hydrolysis, or saponification, often involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. Acid-catalyzed hydrolysis can be performed by refluxing the ester in an aqueous acidic medium.

Another important functional group transformation in this context is the conversion of esters to hydrazides. This compound hydrazide can serve as a key intermediate for the synthesis of a variety of other heterocyclic systems and derivatives. The synthesis of the hydrazide is generally accomplished by reacting the corresponding ester, for instance, ethyl 2-(quinoxalin-2-yl)acetate, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol. This reaction is typically carried out under reflux conditions to drive the reaction to completion. For example, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is achieved by reacting the corresponding ethyl ester with hydrazine hydrate. nih.gov A similar strategy can be applied to quinoxaline-based esters. The general scheme for these transformations is presented below.

Table 1: Synthesis of this compound and its Hydrazide via Functional Group Transformation

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 2-(quinoxalin-2-yl)acetate | 1. NaOH (aq), Δ 2. HCl (aq) | This compound | researchgate.net |

| Ethyl 2-(quinoxalin-2-yl)acetate | Hydrazine hydrate, Ethanol, Reflux | This compound hydrazide | researchgate.net |

Cyclization of N-Substituted Aromatic o-Diamines

The construction of the quinoxaline ring system through the cyclization of N-substituted aromatic o-diamines is a versatile and widely employed synthetic strategy. This approach involves the reaction of an o-phenylenediamine derivative, where one of the amino groups is substituted with a group that will form the second part of the pyrazine ring and the acetic acid side chain, with a suitable cyclizing agent.

A common method involves the condensation of an N-substituted o-phenylenediamine with a dicarbonyl compound or its equivalent. For the synthesis of this compound derivatives, a key precursor is an N-(carboxymethyl) or N-(alkoxycarbonylmethyl) substituted o-phenylenediamine.

One prominent example is the reaction of N-monosubstituted o-phenylenediamines with dimethyl acetylenedicarboxylate. This reaction leads to the formation of 1-substituted 3-(ethoxycarbonylmethylene)-3,4-dihydroquinoxalin-2(1H)-ones. Subsequent hydrolysis and decarboxylation of these products can lead to 3-methylquinoxalin-2-ones. rsc.org By choosing the appropriate starting materials, this methodology can be adapted to yield the desired acetic acid side chain.

Another powerful approach is the reductive cyclization of N-(2-nitrophenyl)amino acids. In this method, a nitro-substituted aniline (B41778) is first reacted with an amino acid derivative, such as glycine (B1666218) or its ester, to form an N-(2-nitrophenyl)amino acid derivative. The nitro group is then reduced, typically using a reducing agent like iron in the presence of hydrochloric acid (Fe/HCl) or through catalytic hydrogenation. The resulting amino group undergoes spontaneous intramolecular cyclization with the adjacent carboxylic acid or ester function to form a quinoxalinone ring. This method is particularly useful for synthesizing quinoxalin-2-one derivatives, which can be further functionalized.

For instance, the condensation of an o-nitrohalogenobenzene with glycine affords (2-nitro-phenylamino)-acetic acid. Reductive cyclization of this intermediate with Fe/HCl yields quinoxalin-2-one. By starting with substituted anilines and different amino acids, a variety of quinoxaline derivatives can be accessed through this route.

Table 2: Synthesis of Quinoxaline Derivatives via Cyclization of N-Substituted Aromatic o-Diamines

| Starting Materials | Reagents and Conditions | Intermediate Product | Final Product | Reference |

| N-monosubstituted o-phenylenediamine, Dimethyl acetylenedicarboxylate | Ethanol, Reflux | 1-substituted 3-(ethoxycarbonylmethylene)-3,4-dihydroquinoxalin-2(1H)-one | 1-substituted 3-methylquinoxalin-2-one (after hydrolysis/decarboxylation) | rsc.org |

| o-Nitrohalogenobenzene, Glycine | Base | (2-Nitro-phenylamino)-acetic acid | Quinoxalin-2-one (after reductive cyclization) |

These synthetic methodologies provide versatile routes to this compound and its analogs, allowing for the introduction of various substituents on the benzene ring and the modification of the acetic acid side chain. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Chemical Reactivity and Transformations of 2 Quinoxalin 2 Yl Acetic Acid

Reactions Involving the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a versatile functional handle for a variety of chemical modifications, including amidation, esterification, and the formation of hydrazides and carbonyl azides. These reactions provide pathways to introduce new functional groups and build more complex molecular architectures.

Amidation and Esterification Reactions

The carboxylic acid moiety of 2-(quinoxalin-2-yl)acetic acid readily undergoes standard amidation and esterification reactions. These transformations are fundamental in organic synthesis for the creation of amide and ester derivatives, respectively.

Amidation involves the reaction of the carboxylic acid with an amine, typically in the presence of a coupling agent, to form an amide bond. This reaction is crucial for linking the quinoxaline (B1680401) scaffold to amino acids or other amine-containing molecules.

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to produce an ester. For instance, the kinetics of the esterification of acetic acid with various alcohols have been studied, providing insights into the reaction mechanisms. dergipark.org.tr These reactions can be used to modify the solubility and electronic properties of the parent compound.

A variety of substituted quinoline (B57606) derivatives can be synthesized through methods that involve the manipulation of ester groups, which can then be further transformed. beilstein-journals.orgbeilstein-journals.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | Amine | Amide | Amidation |

| This compound | Alcohol | Ester | Esterification |

Hydrazide and Carbonyl Azide (B81097) Formation

Further derivatization of the carboxylic acid can be achieved through the formation of hydrazides and carbonyl azides, which are important intermediates for the synthesis of other functional groups.

Hydrazide formation occurs when this compound or its corresponding ester is treated with hydrazine (B178648) hydrate (B1144303). nih.gov The resulting hydrazide is a key precursor for the synthesis of various heterocyclic compounds and can be used in coupling reactions. researchgate.net For example, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is a key intermediate for synthesizing a range of new compounds. nih.govnih.gov

Carbonyl azide formation can be achieved from the corresponding hydrazide. These azides are versatile intermediates, for instance, in the Curtius rearrangement to form isocyanates, which can then be converted to amines or urea (B33335) derivatives. The conversion of a hydrazide to an azide is typically performed using a nitrite (B80452) source in the presence of an acid. pharm.or.jp However, the choice of acid is crucial, as some acids like formic acid can lead to unwanted side reactions such as the formation of formylhydrazides. pharm.or.jp

| Starting Material | Reagent | Intermediate Product | Reaction Type |

| This compound/ester | Hydrazine hydrate | 2-(Quinoxalin-2-yl)acetohydrazide | Hydrazide Formation |

| 2-(Quinoxalin-2-yl)acetohydrazide | Nitrous acid | 2-(Quinoxalin-2-yl)acetyl azide | Carbonyl Azide Formation |

Derivatization via Coupling Reactions (e.g., with amino acids)

The carboxylic acid functionality of this compound allows for its direct coupling with the amino group of amino acids to form peptide-like structures. These reactions are typically mediated by standard peptide coupling reagents. This methodology provides a direct route to incorporate the quinoxaline moiety into peptide chains, which is of interest for developing new biologically active molecules. nih.gov

Furthermore, related coupling strategies have been developed for the synthesis of β-quinolinyl α-amino acid esters through a dehydrogenative cross-coupling reaction between methylquinoline derivatives and N-aryl glycine (B1666218) esters. nih.gov The synthesis of pyrrolo[1,2-a]quinoxalines has also been achieved by coupling α-amino acids with N-(2-aminophenyl)pyrrole. researchgate.net

Functionalization at the Quinoxaline Core

The quinoxaline ring system itself is amenable to a variety of functionalization reactions, allowing for the introduction of substituents at different positions of the heterocyclic core.

C-3 Functionalization of Quinoxalin-2-ones and Related Structures

The C-3 position of the quinoxalin-2(1H)-one scaffold, a related structure to this compound, is particularly susceptible to functionalization. A wide range of methods have been developed for the introduction of various substituents at this position, including alkyl, aryl, and other functional groups. rsc.orgnih.govnih.govrsc.orgresearchgate.net

These reactions often proceed via direct C-H functionalization, which is an atom-economical and environmentally friendly approach. nih.gov Both metal-catalyzed and metal-free conditions have been reported for these transformations. rsc.orgrsc.org For instance, hypervalent iodine reagents have been effectively used for the arylation, trifluoromethylation, alkylation, and alkoxylation of quinoxalin-2(1H)-ones at the C-3 position. nih.gov

The reaction of quinoxalin-2-one with ethyl acetoacetate (B1235776) in the presence of trifluoroacetic acid leads to the formation of C-C coupled products at the C-3 position. researchgate.net

Reactions with N-Oxide Derivatives

The reactivity of the quinoxaline ring can be significantly altered by the presence of N-oxide functionalities. Quinoxaline 1,4-dioxides, for example, exhibit different reactivity patterns compared to the parent quinoxaline. nih.gov The N-oxide groups can facilitate nucleophilic substitution reactions and can also be used as directing groups for functionalization at other positions of the ring. The chemical properties of quinoxaline 1,4-dioxides are similar to those of other heteroaromatic N-oxides, with many reactions involving the modification of the N-oxide fragment itself or transformations of side-chain functional groups. nih.gov

Rearrangement Reactions of Quinoxaline Systems

The quinoxaline ring system, while aromatic, can participate in several rearrangement reactions, often under specific conditions or with appropriately substituted derivatives. These transformations can lead to novel heterocyclic structures.

One notable example involves an acid-catalyzed, three-component domino reaction starting from quinoxalin-3(4H)-ones. acs.org In this process, the in situ-generated 2-((quinoxalin-3(4H)-on-2-yl)(aryl)methylene)malononitriles undergo a rearrangement. This transformation facilitates the simultaneous construction of two new heterocyclic systems: a benzimidazolone and a highly functionalized pyrrole. The reaction, initiated by heating with acetic acid and either a secondary amine or a primary alcohol, proceeds smoothly to completion within hours, offering high chemical yields. acs.org

Another documented rearrangement involves the contraction of the pyrazine (B50134) ring within the quinoxaline system. The reaction of 3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones with o-phenylenediamine (B120857) in refluxing acetic acid instigates an acid-catalyzed rearrangement. This process results in the formation of 2-benzoimidazolequinoxalines. sapub.org

Furthermore, the synthesis of quinoxaline derivatives can itself involve rearrangement steps. The Beirut Reaction, a cycloaddition between benzofuroxan (B160326) and various enolates, enamines, or other active methylene (B1212753) compounds, produces quinoxaline-N,N'-dioxides. sbq.org.brresearchgate.netmdpi.com This reaction is a versatile method for creating functionalized quinoxaline-1,4-dioxides in a single step. sbq.org.bryoutube.com The regioselectivity of the Beirut reaction can be complex; due to tautomeric equilibrium in monosubstituted benzofuroxans, a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides can be formed, with the ratio influenced by the electronic properties of the substituents. researchgate.net

Table 1: Examples of Rearrangement Reactions in Quinoxaline Systems

| Starting Material Type | Reaction Conditions | Rearrangement Type | Product(s) | Reference |

|---|---|---|---|---|

| Quinoxalin-3(4H)-ones, malononitrile, amine/alcohol | Acetic acid, heat | Domino reaction with rearrangement of an in situ-generated intermediate | Benzimidazolone and functionalized pyrroles | acs.org |

| 3-(2-Aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones | o-Phenylenediamine, acetic acid, reflux | Ring contraction | 2-Benzoimidazolequinoxalines | sapub.org |

| Benzofuroxan and active methylene compounds | Base (e.g., KOH, Et3N), DMF | Beirut Reaction (Cycloaddition/rearrangement) | Quinoxaline-1,4-dioxides | sbq.org.brmdpi.com |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of quinoxaline derivatives is fundamental to both their synthesis and their applications, such as in energy storage. The nitrogen atoms in the pyrazine ring render the system electron-deficient, influencing its redox behavior.

Reduction: The electrochemical reduction of 2-substituted quinoxalines has been studied using voltammetric methods. abechem.com These studies show that the process typically involves a single-electron transfer, leading to the formation of a radical anion. abechem.comabechem.com A linear correlation has been established between the reduction potential of these compounds and their electron affinity energy, confirming a consistent radical-based reduction mechanism across a series of derivatives. abechem.com The specific substituents on the quinoxaline ring can modulate the reduction potential. abechem.com

In the context of aqueous redox flow batteries, quinoxaline-2-carboxylic acid has demonstrated notable stability during redox cycling. nsf.gov While some quinoxaline derivatives are susceptible to degradation via tautomerization of their reduced form, quinoxaline-2-carboxylic acid shows a significant increase in stability. It did not exhibit capacity fade over 220 hours of flow cell cycling, indicating its robust nature through repeated oxidation and reduction cycles. nsf.gov Further, electroreductive methods have been employed to functionalize the quinoxaline core, as seen in the C3 pyridylation of quinoxalin-2(1H)-ones. acs.org

Oxidation: Oxidation reactions are crucial in the synthesis and transformation of quinoxaline derivatives. For instance, quinoxaline-2-carboxylic acid can be synthesized from the condensation of o-phenylenediamine with acetic acid to yield a 2-tetrahydroxybutyl quinoxaline intermediate, which is subsequently oxidized using hydrogen peroxide. sapub.org

Specific oxidizing agents are used to achieve desired transformations. The oxidation of 1-(quinoxalin-2-yl)-ethanol with chromium(VI) oxide (CrO3) yields 1-(quinoxalin-2-yl)-ethanone. sapub.org Similarly, activated manganese(IV) oxide (MnO2) is an effective oxidant for preparing pyrrolo[1,2-α]quinoxalinones from their pyrrolidine (B122466) precursors. nih.gov The synthesis of quinoxaline rings can also be accomplished through oxidative cyclization pathways. A tandem oxidative azidation/cyclization of N-arylenamines using an oxidant like (diacetoxyiodo)benzene (B116549) provides an efficient route to functionalized quinoxalines. acs.orgacs.org

Table 2: Selected Oxidation and Reduction Reactions of Quinoxaline Derivatives

| Reaction Type | Substrate | Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| Electrochemical Reduction | 2-Substituted quinoxalines | Aprotic medium, voltammetry | Radical anion | abechem.comabechem.com |

| Redox Cycling | Quinoxaline-2-carboxylic acid | Aqueous flow cell | Stable reduced and oxidized forms | nsf.gov |

| Oxidation | 2-Tetrahydroxybutyl quinoxaline | Hydrogen peroxide, NaOH | Quinoxaline-2-carboxylic acid | sapub.org |

| Oxidation | 1-(Quinoxalin-2-yl)-ethanol | CrO3 | 1-(Quinoxalin-2-yl)-ethanone | sapub.org |

| Oxidative Cyclization | N-Arylenamines | (Diacetoxyiodo)benzene, TMSN3 | Functionalized quinoxalines | acs.orgacs.org |

Derivatization and Structural Modification Strategies

Synthesis of Substituted 2-(Quinoxalin-2-yl)acetic Acid Analogs

The synthesis of substituted this compound analogs is a key strategy to modulate the physicochemical and biological properties of the parent compound. A common and classical approach involves the condensation of substituted o-phenylenediamines with α-dicarbonyl compounds. nih.govarkat-usa.org This method, while effective, often requires elevated temperatures and the use of acid catalysts. nih.gov To address these limitations, various catalytic systems have been developed to facilitate the synthesis under milder conditions. For instance, catalysts like acetic acid, iodine, and various metal nanoparticles have been successfully employed. nih.gov

Microwave-assisted synthesis has also emerged as an efficient method for the preparation of quinoxaline (B1680401) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. arkat-usa.org The reaction of o-phenylenediamine (B120857) with α-hydroxy ketones in acetic acid under microwave irradiation has been shown to produce 2,3-disubstituted quinoxalines. arkat-usa.org

Furthermore, 2,3-disubstituted quinoxalines can be synthesized through Suzuki-Miyaura coupling reactions, demonstrating the versatility of this scaffold for further functionalization. arkat-usa.org The synthesis of 2,3-dialkenyl-substituted quinoxalines has been achieved via the Heck reaction, expanding the structural diversity of this class of compounds. nih.gov

A variety of substituted quinoxaline derivatives have been synthesized and characterized. For example, the reaction of substituted o-phenylenediamines with corresponding 1,2-dicarbonyl compounds in refluxing acetic acid yields a range of 2,3-disubstituted quinoxalines. nih.gov

| Reactants | Product | Method | Reference |

| o-phenylenediamine, α-hydroxy ketones | 2,3-disubstituted quinoxalines | Microwave irradiation in acetic acid | arkat-usa.org |

| Substituted o-phenylenediamines, 1,2-dicarbonyls | 2,3-disubstituted quinoxalines | Refluxing acetic acid | nih.gov |

| 2,3-dichloroquinoxaline (B139996), aryl boronic acids | 2,3-diarylquinoxalines | Suzuki-Miyaura coupling | arkat-usa.org |

| 2,3-dichloroquinoxaline, alkenes | 2,3-dialkenylquinoxalines | Heck reaction | nih.gov |

Fusion with Other Heterocyclic Systems

Fusing the quinoxaline ring with other heterocyclic systems is a powerful strategy to create novel polycyclic structures with unique properties. This approach has led to the development of pyrroloquinoxalines, triazoloquinoxalines, and indoloquinoxalines.

Pyrroloquinoxalines

Pyrrolo[1,2-a]quinoxalines are a significant class of heterocyclic compounds, with substitutions at the C-4 position enhancing their biological activities. mdpi.com A prominent synthetic route to these compounds is the Pictet-Spengler reaction. mdpi.com This reaction involves the cyclization of 1-(2-aminophenyl)pyrroles with aldehydes in the presence of an acid catalyst, such as acetic acid. mdpi.com The reaction proceeds through imine formation, followed by cyclization and air oxidation. mdpi.com

An efficient, one-pot synthesis of 4-aryl substituted pyrrolo[1,2-a]quinoxalines involves the reaction of 1-(2-aminophenyl)pyrroles with a substituted aldehyde in a mixture of acetic acid and methanol (B129727) at reflux. mdpi.com Another approach utilizes a surfactant, p-dodecylbenzene sulfonic acid (p-DBSA), as a catalyst in mild solvents like ethanol (B145695), leading to the formation of 4-phenylpyrrole[1,2-a]quinoxalines at room temperature with high yields.

The synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives has also been achieved in a multi-step synthesis starting from 2-nitroaniline. nih.gov This involves the Clauson-Kaas reaction to form 1-(2-nitrophenyl)pyrrole, followed by reduction and subsequent cyclization and functionalization steps. nih.gov

| Reactants | Product | Catalyst/Conditions | Reference |

| 1-(2-aminophenyl)pyrroles, Substituted aldehydes | 4-Aryl substituted pyrrolo[1,2-a]quinoxalines | Acetic acid, Methanol, Reflux | mdpi.com |

| 1-(2-aminophenyl)pyrroles, Aldehydes | 4-Phenylpyrrole[1,2-a]quinoxalines | p-Dodecylbenzene sulfonic acid, Ethanol, Room Temperature | |

| 2-nitroaniline (multi-step) | Piperazinyl-pyrrolo[1,2-a]quinoxalines | Various | nih.gov |

Triazoloquinoxalines

Triazoloquinoxalines are another important class of fused heterocyclic systems. Their synthesis often starts from a pre-formed quinoxaline derivative. For instance, 2,3-dichloroquinoxaline can be converted to a 3-hydrazino derivative by treatment with hydrazine (B178648) hydrate (B1144303). nih.gov This intermediate can then undergo ring closure with reagents like triethyl orthoformate to form the triazolo[4,3-a]quinoxaline core. nih.gov

Further derivatization can be achieved by introducing various substituents. For example, the potassium salt of a triazoloquinoxaline derivative can react with alkyl chloroacetates to yield alkyl-2-( nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalin-4-ylthio)acetates. nih.gov These esters can then be converted to the corresponding hydrazides, which serve as precursors for a variety of other derivatives. nih.gov

Another approach involves the reaction of a dihydrazinoquinoxaline derivative with triethyl orthoformate in the presence of acetic acid to form di- nih.govresearchgate.netnih.govtriazoloquinoxaline. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2,3-Dichloroquinoxaline | 1. Hydrazine hydrate 2. Triethyl orthoformate | nih.govresearchgate.netnih.govTriazolo[4,3-a]quinoxaline | nih.gov |

| Dihydrazinoquinoxaline | Triethyl orthoformate, Acetic acid | Di- nih.govresearchgate.netnih.govtriazoloquinoxaline | nih.gov |

| Potassium salt of triazoloquinoxaline | Alkyl chloroacetates | Alkyl-2-( nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalin-4-ylthio)acetate | nih.gov |

Indoloquinoxalines

Indoloquinoxalines represent a class of fused systems with significant biological potential, including interferon-inducing and antiviral activities. mdpi.com One synthetic strategy involves the condensation of 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene in boiling acetic acid to form 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline. mdpi.com This intermediate can then undergo aminodebromination with secondary amines to yield the final indoloquinoxaline derivatives. mdpi.com

An alternative, environmentally friendly approach utilizes the Pictet-Spengler reaction. This method involves reacting 1-(2-aminophenyl)indoles with a range of aromatic aldehydes, acetophenones, or isatins in ethanol at ambient temperature, using p-dodecylbenzenesulfonic acid (p-DBSA) as a catalyst. researchgate.net This strategy has been shown to produce a diverse range of indolo[1,2-a]quinoxalines in good yields. researchgate.net

Furthermore, an efficient one-step electrochemical cross-dehydrogenative coupling process has been developed for the synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and indoles, offering a catalyst- and chemical oxidant-free method. rsc.org

| Reactants | Product | Conditions | Reference |

| 1-(2-Bromoethyl)-indole-2,3-dione, 1,2-Diaminobenzene | 6-Bromoethyl-6H-indolo-[2,3-b]quinoxaline | Boiling acetic acid | mdpi.com |

| 1-(2-Aminophenyl)indoles, Aldehydes/Ketones | Indolo[1,2-a]quinoxalines | p-Dodecylbenzenesulfonic acid, Ethanol, Room Temperature | researchgate.net |

| Quinoxalin-2(1H)-ones, Indoles | 3-(Indol-2-yl)quinoxalin-2(1H)-ones | Electrochemical cross-dehydrogenative coupling | rsc.org |

Introduction of S-Substituted Moieties

The introduction of sulfur-containing functional groups onto the quinoxaline ring system is a valuable strategy for creating derivatives with unique properties. A common method involves the nucleophilic substitution of a leaving group, such as a halogen, on the quinoxaline core with a sulfur nucleophile.

For instance, 2,3-dichloroquinoxaline can react with various thiols in different solvent systems to produce 2,3-bis(arylthiol)quinoxaline derivatives. researchgate.net The choice of solvent and base can influence the reaction outcome, sometimes leading to a mixture of mono- and di-substituted products. researchgate.net

Another approach involves the synthesis of 2-thiolated quinoxaline derivatives from o-diisocyanoarenes and thiols via photoinduced cyclizations. mtieat.org Additionally, quinoxaline-2,3-(1H,4H)-dithione derivatives can be synthesized using various thionating agents like phosphorous pentasulfide. nih.gov

Development of Quinoxalin-2-one and Quinoxalin-1,4-Dioxide Derivatives

Quinoxalin-2-one and its N-oxide derivatives are important subclasses of quinoxaline compounds with a broad spectrum of biological activities.

The synthesis of quinoxalin-2-ones can be achieved through the condensation of o-phenylenediamines with α-keto acids or their esters. researchgate.net Another method involves the reaction of 2-haloanilines with amino acids, catalyzed by copper(I) chloride, to form 3,4-dihydro-1H-quinoxalin-2-ones. acs.org These can be subsequently oxidized to quinoxalin-2(1H)-ones. acs.org

Quinoxaline-1,4-dioxides are another significant class of derivatives. Their synthesis often starts from benzofuroxan (B160326) derivatives. The reaction of benzofuroxan with enamines or enolates of β-dicarbonyl compounds is a common method for preparing quinoxaline-1,4-dioxides. For example, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have been synthesized, and their biological activities evaluated. nih.gov The regioselectivity of nucleophilic substitution on these systems is influenced by the electronic effects of the substituents on the quinoxaline ring. nih.gov

| Derivative Class | Synthetic Approach | Key Reactants | Reference |

| Quinoxalin-2-ones | Condensation | o-Phenylenediamines, α-Keto acids/esters | researchgate.net |

| Quinoxalin-2-ones | Copper-catalyzed reaction followed by oxidation | 2-Haloanilines, Amino acids | acs.org |

| Quinoxaline-1,4-dioxides | Reaction with benzofuroxan derivatives | Benzofuroxan, Enamines/Enolates of β-dicarbonyls | nih.gov |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to provide a comprehensive structural picture of quinoxaline (B1680401) derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For quinoxaline-based compounds, the aromatic protons of the quinoxaline ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern on the benzene (B151609) ring portion of the quinoxaline moiety.

The protons of the acetic acid side chain exhibit characteristic signals. The methylene (B1212753) (-CH₂-) protons adjacent to the quinoxaline ring and the carboxylic acid group typically resonate as a singlet or a multiplet, depending on the specific molecular environment. The carboxylic acid proton (-COOH) is often observed as a broad singlet at a very downfield chemical shift, which can be concentration-dependent and may exchange with deuterium (B1214612) oxide (D₂O).

For instance, in a study of various quinoxaline derivatives, the ¹H NMR spectra, often recorded in solvents like DMSO-d₆, show distinct signals for the quinoxaline and side-chain protons. nih.gov In one example, the signals for the quinoxaline ring protons were observed in the range of δ 7.01-8.22 ppm. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbon atoms of the quinoxaline ring typically resonate in the aromatic region of the spectrum, from approximately δ 120 to 160 ppm. The quaternary carbons of the quinoxaline ring, particularly those at the ring junctions and those bonded to nitrogen, often have distinct chemical shifts.

The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, appearing significantly downfield, often above δ 170 ppm. The methylene carbon of the acetic acid side chain will appear in the aliphatic region of the spectrum. The precise chemical shifts are sensitive to the electronic effects of the substituents on the quinoxaline ring. For example, ¹³C NMR data for a related quinoxaline derivative showed signals for the quinoxaline carbons in the range of δ 112.9-154.5 ppm, with the carbonyl carbon appearing at δ 168.5 ppm. nih.gov

Interactive Table: NMR Data for Quinoxaline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Ethyl 2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetate | 8.22 (dd, J = 3.0, 1.5 Hz, 1H), 8.20 (d, J = 4.9 Hz, 1H), 7.46−7.01 (m, 2H), 6.79 (dd, J = 3.9, 2.9 Hz, 1H), 5.08 (s, 2H), 4.13 (q, J = 7.1 Hz, 2H), 2.84 (s, 3H), 1.18 (t, J = 7.1 Hz, 3H) | 168.5, 154.5, 143.2, 141.3, 136.1, 124.1, 123.2, 123.0, 119.6, 113.4, 112.9, 60.9, 41.7, 22.2, 14.1 | nih.gov |

| 2-(1-Methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetic acid | 11.64 (s, 1H), 8.14 (t, J = 2.0 Hz, 1H), 8.12 (d, J = 4.8 Hz, 1H), 7.13 (t, J = 5.1 Hz, 2H), 6.73 (t, J = 3.4 Hz, 1H), 2.80 (s, 3H) | 155.2, 143.8, 135.3, 124.4, 123.5, 122.2, 118.7, 113.0, 111.5, 22.0 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 2-(quinoxalin-2-yl)acetic acid, several characteristic absorption bands are expected.

The most prominent feature is the carbonyl stretch (νC=O) of the carboxylic acid, which typically appears as a strong, sharp band in the region of 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid is also a key feature, presenting as a very broad band in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations.

The aromatic C-H stretching vibrations of the quinoxaline ring are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the quinoxaline ring system typically appear in the 1450-1650 cm⁻¹ region. The C-H bending vibrations of the aromatic ring can provide further information about the substitution pattern. For instance, IR data for related quinoxaline derivatives show characteristic peaks for C=O and other functional groups. nih.govnih.gov

Interactive Table: IR Data for Quinoxaline Derivatives

| Compound | IR (neat, cm⁻¹) | Reference |

|---|---|---|

| A pyrrolo[1,2-α]quinoxalinone derivative | 3051, 2909, 2935, 2844, 1684, 1584, 1236, 1138, 782 | nih.gov |

| Another pyrrolo[1,2-α]quinoxalinone derivative | 3188, 3035, 2920, 2873, 1671, 1610, 1488, 1238, 752 | nih.gov |

| 2-(1-Methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetic acid | 3040, 2851, 1664, 1609, 1358, 712 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation and confirmation. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also be informative. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). The quinoxaline ring itself can undergo characteristic fragmentation, providing further structural clues. For example, electrospray ionization time-of-flight (ESI-TOF) mass spectrometry has been used to determine the accurate mass of quinoxaline derivatives. nih.gov

Chromatographic Techniques (e.g., Thin Layer Chromatography (TLC))

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin Layer Chromatography (TLC) is a simple and rapid method often used for this purpose.

In TLC, a small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The distance the compound travels up the plate relative to the solvent front is known as the retardation factor (Rf value). The Rf value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. For this compound, the presence of the polar carboxylic acid group will significantly influence its retention on a polar stationary phase like silica gel. The choice of eluent, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is crucial for achieving good separation. Sometimes, a small amount of acetic acid is added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing of the spot on the TLC plate. quora.comresearchgate.netyoutube.com The purity of the compound can be assessed by the presence of a single spot on the developed TLC plate. nih.gov

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, is used to investigate the photophysical properties of quinoxaline derivatives. The quinoxaline ring system is a chromophore, meaning it absorbs light in the ultraviolet and sometimes visible regions of the electromagnetic spectrum.

The absorption spectrum of this compound will show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoxaline ring. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinoxaline ring. researchgate.net

Fluorescence spectroscopy can provide information about the emissive properties of the molecule. The study of the excited states of quinoxaline derivatives is an active area of research, with computational methods like Time-Dependent Density Functional Theory (TD-DFT) being used to predict and understand their electronic absorption spectra. researchgate.net

UV-Visible Absorption Spectroscopy

Quinoxaline itself displays absorption maxima in the ultraviolet range, typically around 230-240 nm and 300-320 nm, which are attributed to π → π* electronic transitions within the aromatic system. The presence of an acetic acid substituent at the 2-position is expected to influence the electronic distribution and, consequently, the absorption spectrum. This influence would be due to the electronic effects of the carboxylic acid group and its potential for conjugation with the quinoxaline ring. However, without specific experimental data, the exact positions and intensities of these absorption bands for this compound remain undetermined.

For comparison, studies on other quinoxaline derivatives provide some context. For instance, various substituted quinoxalin-2(1H)-ones show characteristic absorption bands, but the differing chromophoric system makes direct comparison difficult. Similarly, while UV-Vis spectra have been reported for various quinoxaline-based compounds in different solvents, this specific data for this compound is not present in the surveyed literature.

Computational and Theoretical Investigations

Quantum Chemical Methods and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational techniques used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311+G(2d), are employed to optimize molecular structures and predict a variety of chemical properties. nih.goviiste.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from X-ray crystallography where available. mdpi.com For instance, DFT has been used to model the geometry of complex quinoxaline derivatives, confirming their three-dimensional structures. mdpi.com The method is also applied to propose reaction mechanisms; for example, DFT calculations have been used to elucidate the cycloaddition reaction pathway for the synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide. iiste.org

Furthermore, DFT is instrumental in calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com This analysis is fundamental to understanding the electronic behavior of 2-(quinoxalin-2-yl)acetic acid derivatives.

| Parameter | Significance in DFT Studies | Example Application for Heterocyclic Compounds |

| Geometry Optimization | Predicts the most stable 3D structure of the molecule. | Correlating calculated bond lengths and angles with X-ray crystallography data for validation. mdpi.com |

| HOMO-LUMO Gap | Indicates the molecule's electronic excitability, reactivity, and kinetic stability. | Analyzing the reactivity of novel pyridine (B92270) derivatives by calculating their frontier molecular orbital energies. nih.gov |

| Mulliken Atomic Charges | Determines the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. | Studying the electronic properties of substituted anilinothiazoles to understand charge localization. researchgate.net |

| Reaction Mechanism | Elucidates the step-by-step pathway of a chemical reaction. | Proposing a mechanism for the photocatalytic synthesis of 2-methylquinoxaline 1,4-dioxide. iiste.org |

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For quinoxaline derivatives, docking studies have been extensively performed to explore their binding modes with various biological targets.

For example, novel quinoxaline derivatives have been docked into the active sites of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) to evaluate their potential as anticancer and anti-inflammatory agents. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket. nih.gov In one study, a potent derivative formed six hydrogen bonds with residues Gln178, Leu338, Ser339, and Phe504 within the COX-2 active site. nih.gov

Similarly, derivatives of this compound have been investigated as potential inhibitors for other targets. Docking simulations of 2-piperazinyl quinoxaline derivatives suggested they can fit within the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein, highlighting their potential as multi-target cancer chemotherapy agents. researchgate.netsemanticscholar.org Other studies have explored quinoxaline-based compounds as inhibitors of acetylcholinesterase, where docking revealed a preference for the peripheral anionic site (PAS) over the catalytic anionic site (CAS). researchgate.net

| Target Protein | Quinoxaline Derivative Type | Key Interacting Residues | Potential Application | Reference |

| COX-2 | Novel quinoxaline derivative (compound 13) | Gln178, Leu338, Ser339, Phe504 | Anti-inflammatory | nih.gov |

| EGFR | Novel quinoxaline derivatives | - | Anticancer | nih.gov |

| c-Kit Tyrosine Kinase | 2-piperazinyl quinoxaline derivatives | Val603 (key residue in active site) | Anticancer | researchgate.netsemanticscholar.org |

| P-glycoprotein | 2-piperazinyl quinoxaline derivatives | - | Anticancer (overcoming multidrug resistance) | researchgate.netsemanticscholar.org |

| Acetylcholinesterase (AChE) | Quinoxaline derivative (compound 6c) | Peripheral Anionic Site (PAS) | Alzheimer's Disease | researchgate.net |

| Telomerase | 5-(quinolin-2-yl)-1,3,4-oxadiazole derivatives | - | Anticancer | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations complement molecular docking by providing insights into the stability of the ligand-receptor complex and the dynamic behavior of the system in a simulated physiological environment. nih.gov

For quinoxaline derivatives, MD simulations have been used to validate the stability of binding poses obtained from molecular docking. researchgate.netsemanticscholar.org For instance, after docking 2-piperazinyl quinoxaline derivatives into the c-Kit tyrosine kinase receptor, MD simulations were performed to assess the dynamic stability of the ligand-protein complex. researchgate.netsemanticscholar.org These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., nanoseconds) to ensure that the ligand remains stably bound within the active site and does not diffuse away. This provides stronger evidence for the predicted binding mode and helps to confirm that the compound can effectively inhibit the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties or structural features (known as descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

In the study of quinoline- and quinolinone-based compounds, which are structurally related to quinoxalines, QSAR models have been developed to predict their activity as P-glycoprotein inhibitors or as agents against Mycobacterium tuberculosis. nih.govnih.gov These models are built using a large number of molecular descriptors, which can be categorized as 2D or 3D descriptors. Machine learning algorithms are often employed to develop robust and predictive QSAR models. nih.gov For antitubercular quinolinone-based thiosemicarbazones, QSAR studies indicated that properties like van der Waals volume, electron density, and electronegativity play a pivotal role in their biological activity. nih.gov Such approaches can be readily applied to a series of this compound derivatives to guide the synthesis of more potent analogues.

Theoretical Studies on Electronic Structure and Photophysical Characteristics

Theoretical calculations, primarily using DFT and its time-dependent extension (TD-DFT), are essential for understanding the electronic structure and predicting the photophysical properties of molecules. imist.ma These studies are particularly relevant for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs), dyes, and chemical switches. nih.gov

The electronic structure is chiefly described by the frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy and localization of these orbitals determine the electronic absorption and emission properties of the molecule. For instance, TD-DFT calculations can predict the UV-Vis absorption spectra of compounds, which can then be compared with experimental results. imist.ma

Studies on related heterocyclic systems have shown how the introduction of different atoms or functional groups affects the electronic and optical properties. imist.ma Theoretical calculations can determine parameters such as ionization potential (IP), electron affinity (EA), and reorganization energies, which are crucial for evaluating a material's potential for use in electronic devices. imist.ma For this compound and its derivatives, these theoretical investigations can predict their suitability as electroluminescent materials or photosensitizers by providing a detailed picture of their excited-state behavior and charge transfer characteristics. nih.govimist.ma

Biological Activity and Mechanistic Insights Preclinical/in Vitro Research

Enzyme and Receptor Binding/Inhibition Mechanisms

Aldose Reductase Inhibition

Derivatives of 2-(quinoxalin-2-yl)acetic acid have shown significant potential as inhibitors of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. nih.govopenmedicinalchemistryjournal.com Research has focused on modifying the quinoxaline (B1680401) core to enhance inhibitory potency and selectivity.

One study detailed the design and synthesis of quinoxalin-2(1H)-one based aldose reductase inhibitors. nih.gov By incorporating a phenolic structure, researchers aimed to combine ALR2 inhibition with antioxidant activity. Several compounds in this series demonstrated potent and selective ALR2 inhibition, with IC50 values in the nanomolar range. Notably, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) was identified as the most active compound with an IC50 of 0.032 μM. Another compound, 2-(3-(3-methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid (8d), not only showed good ALR2 inhibition but also potent antioxidant activity, comparable to the well-known antioxidant Trolox. nih.gov

Another study explored novel quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives as potent aldose reductase inhibitors. nih.gov While not direct derivatives of this compound, this research highlights the broader interest in quinoline-like structures for ALR2 inhibition. The most active compound in this series, with an IC50 of 2.56 nM, was approximately 70-fold more active than the marketed ALR2 inhibitor, epalrestat. nih.gov

Table 1: Aldose Reductase Inhibition by Quinoxaline Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) | 0.032 | nih.gov |

| Series 6 Compounds | 0.032-0.468 | nih.gov |

| Compound 5i (quinazolinone-based) | 0.00256 | nih.gov |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in DNA synthesis and a well-established target for cancer chemotherapy. nih.govresearchgate.net While direct studies on this compound itself are limited, research on structurally related quinazoline (B50416) derivatives provides valuable insights.

A study on nonclassical quinazolines as TS inhibitors described two series of compounds that demonstrated significant inhibitory activity against L1210 TS. nih.gov The 2-amino target compounds (10a-j) were potent inhibitors with IC50 values ranging from 0.51 to 11.5 μM. The 2-desamino derivatives also showed significant, albeit diminished, TS inhibition. nih.gov This research underscores the potential of the broader quinoxaline and quinazoline scaffolds as a basis for developing novel TS inhibitors.

VEGFR-2 and ASK1 Inhibition

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and proliferation. nih.gov Several quinoxaline derivatives have been investigated as potential VEGFR-2 inhibitors.

One study synthesized a series of new quinoxaline derivatives and evaluated their VEGFR-2 inhibitory activity. nih.gov The most active compounds exhibited promising results, with some showing IC50 values in the low nanomolar range. For example, compounds 25d, 25e, 25i, and 27e displayed prominent inhibitory efficiency against VEGFR-2 kinase with IC50 values ranging from 3.4 to 6.8 nM. nih.gov Molecular docking studies suggested that these compounds bind to the ATP binding site of the VEGFR-2 kinase domain. nih.gov

ASK1 Inhibition: Apoptosis signal-regulating kinase 1 (ASK1) is a key regulator of cellular stress responses, including apoptosis and inflammation. nih.govnih.gov Inhibition of ASK1 is being explored as a therapeutic strategy for various diseases, including non-alcoholic steatohepatitis (NASH).

Research into quinoxaline derivatives as ASK1 inhibitors has identified potent compounds. A dibromo-substituted quinoxaline fragment, compound 26e, was found to be a highly effective small-molecule inhibitor of ASK1 with an IC50 value of 30.17 nM. nih.govnih.gov This compound also demonstrated a good safety profile in normal human liver cells. nih.govnih.gov

Table 2: VEGFR-2 and ASK1 Inhibition by Quinoxaline Derivatives

| Target | Compound | IC50 (nM) | Reference |

|---|---|---|---|

| VEGFR-2 | Compound 25d | 3.4 ± 0.3 | nih.gov |

| VEGFR-2 | Compound 25e | 4.1 ± 0.4 | nih.gov |

| VEGFR-2 | Compound 25i | 5.2 ± 0.5 | nih.gov |

| VEGFR-2 | Compound 27e | 6.8 ± 0.5 | nih.gov |

| ASK1 | Compound 26e | 30.17 | nih.govnih.gov |

SARS-CoV-2 Main Protease (Mpro) Interaction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net In silico studies have explored the potential of quinoxaline derivatives to inhibit this enzyme.

A study involving the design and synthesis of novel quinoxalino[2,1-b]quinazolin-12-ones demonstrated that these compounds could effectively bind to the active site of Mpro. nih.govrsc.org Molecular docking and dynamic simulations showed stable binding interactions, primarily through hydrogen bonding and hydrophobic interactions. nih.govrsc.org The p-tolylamino-substituted derivative (4h) exhibited the most promising binding affinity, suggesting it as a potential candidate for further in vitro and in vivo investigation. nih.gov

Glycine (B1666218)/NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a major class of ionotropic glutamate (B1630785) receptors, plays a critical role in both normal and pathological central nervous system (CNS) activities. nih.gov The discovery that glycine acts as a co-agonist at the NMDA receptor has spurred research into glycine site antagonists as potential therapeutic agents for conditions like stroke, traumatic brain injury, and pain. nih.govnih.gov

Quinoxaline derivatives have been a key focus in the development of glycine/NMDA receptor antagonists. nih.gov These antagonists work by binding to the strychnine-insensitive glycine binding site on the NMDA receptor, thereby inhibiting its activation. nih.govdocumentsdelivered.com While specific studies on this compound are not prominent, the broader class of quinoxaline-2-carboxylic acids has been instrumental in this area. For example, kynurenic acid, a quinoline (B57606) derivative, and its analogs have been studied for their antagonist activity at this site. documentsdelivered.com

Broader Enzyme and Pathway Interaction Studies

The versatility of the quinoxaline scaffold is further demonstrated by its interaction with a range of other enzymes and biological pathways. nih.govresearchgate.net

Antimycobacterial Activity: Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized and evaluated as antimycobacterial agents. mdpi.com Mechanistic studies suggest that these compounds act as DNA-damaging agents. Whole-genome sequencing of resistant mutants identified mutations in genes that mediate resistance, confirming this mode of action. mdpi.com

α-Glucosidase Inhibition: In the context of diabetes, α-glucosidase inhibitors play a role in controlling postprandial blood glucose levels. mdpi.com While not directly involving this compound, research on related benzothiazine derivatives, which share structural similarities, has shown promising α-glucosidase inhibitory activity, highlighting another potential therapeutic avenue for this class of compounds. mdpi.com

Thymidine (B127349) Phosphorylase Inhibition: Quinoxaline derivatives have also been investigated as inhibitors of thymidine phosphorylase, an enzyme involved in pyrimidine (B1678525) metabolism. mdpi.com Several synthesized analogs showed potent inhibition, with the most active compound exhibiting an IC50 value of 3.20 ± 0.10 µM. mdpi.com

EGFR Inhibition: A series of imidazo[1,2-a]quinoxaline-based derivatives were designed as non-covalent inhibitors of the epidermal growth factor receptor (EGFR). mdpi.com Several of these compounds displayed potent EGFR inhibitory activity, comparable to the positive control erlotinib, and induced apoptosis in cancer cell lines. mdpi.com

Anti-Proliferative and Anticancer Mechanistic Investigations

No published studies were identified that specifically investigate the anti-proliferative or anticancer mechanisms of this compound. While the broader class of quinoxaline derivatives has been a subject of extensive cancer research, showing a wide range of biological activities, data focusing solely on this particular acetic acid derivative is absent from the available literature. nih.govnih.govsapub.orgmdpi.com

Modulation of HIF-1α, VEGF, and p21 Expression

No studies were found that report on the modulation of Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF), or p21 expression by this compound. The HIF-1α/VEGF pathway is a known target in cancer therapy, but its interaction with this compound has not been documented. nih.govnih.gov

Inhibition of Tyrosine Kinases and c-MET Kinase Pathways

There is a lack of data regarding the inhibitory activity of this compound against tyrosine kinases or the c-MET kinase pathway. While other quinoxaline derivatives have been explored as kinase inhibitors, this specific molecule has not been characterized in this context. nih.gov

Antimicrobial Action Studies

No dedicated studies on the antimicrobial mechanisms of this compound could be retrieved. Research on the antimicrobial properties of quinoxalines is common, but these investigations focus on other derivatives. nih.govrsc.orgacs.orgnih.govnih.gov

Antibacterial Mechanisms

Specific data on the antibacterial mechanisms of this compound against any bacterial strains are not available in the current scientific literature. researchgate.net

Antifungal Mechanisms

Similarly, there is no published research detailing the antifungal mechanisms of this compound. rsc.orgnih.govresearchgate.net

Antiviral Mechanisms (e.g., anti-HIV, anti-influenza, anti-SARS-CoV-2)

Quinoxaline derivatives have emerged as promising candidates for antiviral therapies, with research indicating activity against a range of viruses, including those responsible for significant global health issues. mdpi.comnih.gov The planar, aromatic nature of the quinoxaline ring system allows for various interactions with viral and host cell components, leading to the inhibition of viral replication. mdpi.com